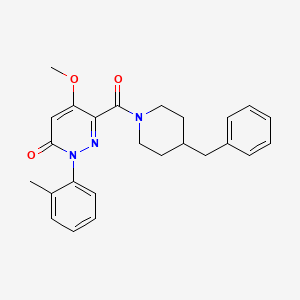

6-(4-Benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to the compound often involves multistep reactions, including Friedel-Crafts acylation, cyclization, condensation, and dehydrogenation processes. For instance, the synthesis of similar pyridazinone derivatives has been accomplished through acylation of o-cresylmethyl ether, followed by cyclization of intermediary g-keto acids with hydrazine hydrate, and further chemical modifications to achieve desired derivatives (Soliman & El-Sakka, 2011).

Molecular Structure Analysis

Molecular structure determinations often employ X-ray crystallography, revealing insights into bond lengths, valency angles, and overall molecular geometry. For similar compounds, X-ray analysis has provided detailed structural information, including the configuration of cyclohepta rings and the attachment points of various functional groups (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds can vary widely, with activities including the ability to undergo condensation, cyclization, and substitution reactions. These properties are instrumental in further chemical modifications and derivatizations for specific applications (Barlin et al., 1994).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are determined through a combination of experimental techniques, including spectroscopy and thermal analysis (Howson et al., 1988).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and interactions with biological molecules, are central to the compound's applications in medicinal chemistry and material science. Studies often explore these properties through synthetic modifications and bioassay evaluations (Contreras et al., 2001).

Applications De Recherche Scientifique

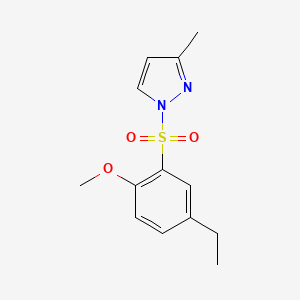

Synthesis and Chemical Properties

Researchers have developed various methods for synthesizing novel pyridine derivatives, including the compound of interest, emphasizing the versatility of these compounds in chemical synthesis. For example, a study detailed the synthesis of a range of pyridine and fused pyridine derivatives to explore their potential biological activities (E. M. Flefel et al., 2018). These compounds were evaluated for antimicrobial and antioxidant activities, showcasing the broad applicability of such molecules in medicinal chemistry.

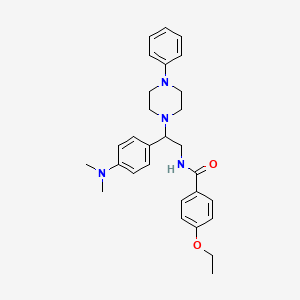

Biological Activities and Pharmacophore Design

The biological evaluation of pyridine derivatives has led to insights into their potential as pharmacological agents. For instance, one study focused on alpha(1)-adrenoceptor antagonists, designing and synthesizing new compounds based on a three-dimensional pharmacophore model. This research aimed at identifying compounds with significant alpha(1)-AR blocking properties, demonstrating the compound's relevance in designing receptor-specific drugs (L. Betti et al., 2002).

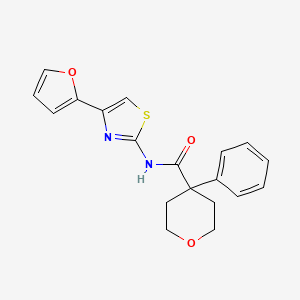

Antioxidant and Antimicrobial Potential

Another facet of research on pyridine derivatives includes their antioxidant and antimicrobial efficacy. A study synthesized novel oxime esters based on a piperidin-4-one core and evaluated their biological properties. This research revealed that certain compounds exhibited significant antioxidant and antibacterial activities, underscoring the potential of pyridine derivatives in developing new antimicrobial agents (S. T. Harini et al., 2014).

Propriétés

IUPAC Name |

6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-18-8-6-7-11-21(18)28-23(29)17-22(31-2)24(26-28)25(30)27-14-12-20(13-15-27)16-19-9-4-3-5-10-19/h3-11,17,20H,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDQJSNGTUWHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)

![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)

![(2Z)-N-acetyl-6-chloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2489117.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2489122.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2489124.png)

![2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2489128.png)

![N-(benzo[d]thiazol-6-yl)-2-naphthamide](/img/structure/B2489129.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)